molecular formula C11H7N3O2 B2551161 3-cyano-N-(1,2-oxazol-4-yl)benzamide CAS No. 1247714-25-5

3-cyano-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2551161
CAS No.: 1247714-25-5
M. Wt: 213.196
InChI Key: RRIMYAZNHYFNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(1,2-oxazol-4-yl)benzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring a benzamide core linked to a heterocyclic group, such as an oxazole, are of significant interest in medicinal chemistry. Related structural analogs have been investigated as potential inhibitors of biological targets. For instance, research on 3-(benzylsulfonamido)benzamides has explored their role as sirtuin-2 deacetylase (SIRT2) inhibitors, which may have implications for studying neurodegenerative conditions . Furthermore, various azole derivatives, including oxazoles, are frequently studied in screening programs for their antiviral properties against viruses such as human cytomegalovirus (HCMV) . The molecular structure of 3-cyano-N-(1,2-oxazol-4-yl)benzamide, which combines an electron-withdrawing cyano group with the hydrogen-bonding capabilities of the benzamide and oxazole moieties, makes it a valuable building block for developing structure-activity relationships (SAR) and for use as a synthetic intermediate in organic chemistry. Researchers can utilize this compound to explore new chemical spaces and develop novel bioactive molecules.

Properties

IUPAC Name

3-cyano-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-8-2-1-3-9(4-8)11(15)14-10-6-13-16-7-10/h1-4,6-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMYAZNHYFNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CON=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(1,2-oxazol-4-yl)benzamide typically involves the condensation of benzoic acids with amines in the presence of catalysts. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives, including 3-cyano-N-(1,2-oxazol-4-yl)benzamide, often involves the use of high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the cyano group or the oxazole ring.

    Substitution: The benzamide core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .

Major Products

The major products formed from these reactions include various substituted benzamides and oxazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in:

  • Anticancer Activity : Preliminary studies suggest that 3-cyano-N-(1,2-oxazol-4-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Enzyme Inhibition

3-Cyano-N-(1,2-oxazol-4-yl)benzamide has been studied as an inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain.

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, treatment with 3-cyano-N-(1,2-oxazol-4-yl)benzamide resulted in significant reductions in cell viability compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis; inhibits tumor growth
Antimicrobial PropertiesEffective against S. aureus and C. albicans
Enzyme InhibitionPotential inhibitor of cyclooxygenase

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(1,2-oxazol-4-yl)benzamide is unique due to its specific combination of a cyano group and an oxazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Biological Activity

3-Cyano-N-(1,2-oxazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Cyano-N-(1,2-oxazol-4-yl)benzamide features a cyano group and an oxazole ring, which are known to enhance biological activity through various mechanisms. The structure is represented as follows:

C11H8N4O\text{C}_{11}\text{H}_8\text{N}_4\text{O}

The biological activity of 3-cyano-N-(1,2-oxazol-4-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, effectively blocking their function.
  • Receptor Modulation : It can also interact with cellular receptors, modulating signal transduction pathways that affect cellular processes such as proliferation and apoptosis.

Biological Activities

Research has demonstrated that compounds similar to 3-cyano-N-(1,2-oxazol-4-yl)benzamide exhibit a variety of biological activities:

  • Anticancer Activity :
    • Compounds containing oxazole rings have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxazole have been tested against various human cancer cell lines, showing significant cytotoxic effects.
    • A study indicated that derivatives similar to 3-cyano-N-(1,2-oxazol-4-yl)benzamide exhibited IC50 values as low as 0.003 M against lung adenocarcinoma cells (LXFA 629) .
  • Antiviral Activity :
    • Some studies suggest potential antiviral properties due to the compound's ability to inhibit viral replication through enzyme inhibition .
  • Anti-inflammatory Effects :
    • Research indicates that oxazole-containing compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in various cell lines
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory responses

Detailed Study Findings

A notable study synthesized several derivatives based on the oxazole framework and evaluated their biological activities:

  • Cytotoxicity Evaluation : The study assessed the cytotoxic effects on multiple cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. Certain derivatives showed IC50 values indicating potent anticancer activity.
  • Mechanistic Insights : Molecular docking studies suggested that these compounds could effectively bind to key proteins involved in cell cycle regulation, such as CDK1, which is crucial for cancer cell proliferation .

Q & A

Q. What are the optimized synthetic routes for 3-cyano-N-(1,2-oxazol-4-yl)benzamide, and how can reaction conditions be controlled to improve yield and purity?

Answer: The synthesis typically involves coupling a benzamide precursor with a 1,2-oxazole derivative. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
  • Cyano group introduction : Employ KCN or trimethylsilyl cyanide (TMSCN) in a polar aprotic solvent (e.g., DMSO) at 60–80°C .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
    Optimization strategies include:
  • Continuous flow reactors : Enhance reproducibility and reduce side reactions .
  • Automated platforms : Monitor pH and temperature in real time to stabilize intermediates .

Q. How can the molecular structure of 3-cyano-N-(1,2-oxazol-4-yl)benzamide be characterized to confirm regiochemistry and stereoelectronic effects?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles between benzamide and oxazole rings .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, highlighting electron-deficient regions at the cyano group .
  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (oxazole H), δ 7.8–8.2 ppm (aromatic H) .
    • IR : Strong absorption at ~2220 cm1^{-1} confirms the cyano group .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values calculated via nonlinear regression .
  • Receptor binding : Radioligand displacement assays (e.g., mGlu5 receptor, 3^3H-CDPPB) to assess affinity (Ki_i) .

Advanced Research Questions

Q. How does 3-cyano-N-(1,2-oxazol-4-yl)benzamide act as a positive allosteric modulator (PAM) of mGlu5 receptors, and what experimental approaches validate its mechanism?

Answer:

  • Mechanism : The compound binds to an allosteric site near the transmembrane domain, stabilizing the receptor’s active conformation. This enhances glutamate-induced Ca2+^{2+} mobilization .
  • Validation methods :
    • Calcium flux assays : HEK293 cells expressing mGlu5 show increased intracellular Ca2+^{2+} (Fluo-4 AM dye) with EC50_{50} ~100 nM .
    • Schild analysis : Non-linear shifts in glutamate dose-response curves confirm allosteric modulation .
    • Mutagenesis : Substitution of Thr780^{780} or Ala810^{810} in mGlu5 reduces PAM efficacy .

Q. How can computational methods predict off-target interactions or metabolic stability?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolism .
  • MD simulations (GROMACS) : Assess binding stability (>50 ns trajectories) at mGlu5 vs. related receptors (mGlu1, mGlu2) .
  • ADMET prediction (SwissADME) : LogP ~2.5 and high permeability (Caco-2 model) suggest blood-brain barrier penetration .

Q. How should researchers address contradictory data in biological activity across studies (e.g., varying IC50_{50}50​ values)?

Answer:

  • Standardize assays : Use identical cell lines (ATCC-verified) and control compounds (e.g., CDPPB for mGlu5) .
  • Control variables :
    • Solvent effects : DMSO concentration ≤0.1% to avoid cytotoxicity .
    • Assay pH : Maintain physiological conditions (pH 7.4) .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC50_{50} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.